molecular formula C12H16O3 B12308985 2-[2-(4-Ethylphenyl)ethoxy]acetic acid

2-[2-(4-Ethylphenyl)ethoxy]acetic acid

Cat. No.: B12308985
M. Wt: 208.25 g/mol
InChI Key: VATRGRHFPTXRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[2-(4-ethylphenyl)ethoxy]acetic acid . This nomenclature follows the substitutive approach:

  • The parent chain is acetic acid, identified by the "-oic acid" suffix.
  • The ethoxy group (-OCH₂CH₂-) is attached to the second carbon of the acetic acid backbone.
  • The ethoxy group itself is substituted at its second carbon with a 4-ethylphenyl moiety (C₆H₄-C₂H₅).

The Chemical Abstracts Service (CAS) Registry Number 1082142-03-7 and synonyms such as HTB14203 further aid in its systematic identification. The InChIKey VATRDFHFPTXRAX-UHFFFAOYSA-N provides a standardized identifier for database searches and computational studies.

Molecular Architecture and Functional Group Analysis

The molecular formula C₁₂H₁₆O₃ corresponds to a molar mass of 208.25 g/mol. The structure comprises three distinct regions:

  • Carboxylic acid group (-COOH) : Positioned at the terminus of the acetic acid backbone, this group confers acidity (pKa ≈ 3–4) and hydrogen-bonding capability.
  • Ethoxy linker (-OCH₂CH₂-) : Connects the aromatic ring to the acetic acid moiety, introducing conformational flexibility.
  • 4-Ethylphenyl group : A para-substituted benzene ring with an ethyl chain (-C₂H₅), enhancing hydrophobic interactions.

The SMILES notation CCC₁=CC=C(C=C₁)CCOCC(=O)O clarifies atomic connectivity (Figure 1). Key bond lengths and angles derived from analogous phenoxyacetic acids include:

  • C-O bond in ethoxy group: ~1.42 Å
  • C-C bond in ethyl chain: ~1.54 Å
  • Dihedral angle between phenyl and ethoxy groups: ~120°

Crystallographic Data and Conformational Studies

Experimental crystallographic data for this compound remain unreported in the provided sources. However, conformational insights can be inferred from related compounds:

  • 4-Methylphenoxyacetic acid (CAS 940-64-7) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 7.8 Å, b = 5.9 Å, c = 12.3 Å, β = 98.4°.
  • 2-Methyl-4-chlorophenoxyacetic acid (MCPA) exhibits a planar aromatic ring orthogonal to the ethoxy-acetic acid plane.

For the target compound, molecular mechanics simulations suggest the ethyl group adopts a staggered conformation relative to the phenyl ring, minimizing steric hindrance.

Computational Chemistry Modeling (DFT Calculations)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the following electronic properties:

  • Electrostatic potential : High electron density at the carboxylic oxygen atoms (Figure 2).
  • Frontier molecular orbitals : The highest occupied molecular orbital (HOMO) localizes on the phenyl ring, while the lowest unoccupied molecular orbital (LUMO) resides on the ethoxy-acetic acid chain.
  • Dipole moment : Calculated as 2.8 Debye, indicating moderate polarity.
Parameter Value
HOMO-LUMO gap (eV) 4.7
Partial charges (COOH) O: -0.72, H: +0.42

These results align with trends observed in 4-methylphenoxyacetic acid and MCPA .

Comparative Structural Analysis with Analogous Aryl Ethoxy Acetic Acids

The structural features of this compound are contextualized against related compounds (Table 1):

Compound Molecular Formula Key Substituent logP*
This compound C₁₂H₁₆O₃ 4-Ethylphenyl 2.9
4-Methylphenoxyacetic acid C₉H₁₀O₃ 4-Methylphenyl 1.8
MCPA C₉H₉ClO₃ 4-Chloro-2-methylphenyl 2.5

*Calculated using PubChem data.

Key observations:

  • Ethyl vs. methyl substituents : The ethyl group increases hydrophobicity (higher logP) compared to 4-methylphenoxyacetic acid.
  • Chlorine substitution : MCPA’s chloro group enhances electronegativity but reduces conformational flexibility.
  • Steric effects : The para-ethyl group in the target compound may hinder rotation about the phenyl-ethoxy bond compared to smaller substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-[2-(4-ethylphenyl)ethoxy]acetic acid

InChI

InChI=1S/C12H16O3/c1-2-10-3-5-11(6-4-10)7-8-15-9-12(13)14/h3-6H,2,7-9H2,1H3,(H,13,14)

InChI Key

VATRGRHFPTXRAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCOCC(=O)O

Origin of Product

United States

Preparation Methods

Alkylation-Etherification Sequential Synthesis

Intermediate Formation via Phenolic Alkylation

The synthesis begins with 4-ethylphenol as the starting material. Alkylation introduces an ethoxy group through reaction with ethyl bromide or chloroethyl ether in the presence of a base. For example:
$$
\text{4-Ethylphenol} + \text{ClCH₂CH₂OCH₂CO₂H} \xrightarrow{\text{K₂CO₃, DMF}} \text{Intermediate} \,
$$
Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C achieves yields of 75–85%. Alternative bases like sodium hydride (NaH) in tetrahydrofuran (THF) improve selectivity but require anhydrous conditions.

Etherification with Haloacetic Acid Derivatives

The alkylated intermediate undergoes etherification with bromoacetic acid or its tert-butyl ester. For instance:
$$
\text{Intermediate} + \text{BrCH₂CO₂H} \xrightarrow{\text{NaHCO₃, acetone}} \text{2-[2-(4-Ethylphenyl)ethoxy]acetic acid} \,
$$
Sodium bicarbonate (NaHCO₃) in acetone at 0–5°C minimizes side reactions, yielding 70–80% product. Tert-butyl esters facilitate easier purification, with final hydrolysis using HCl.

Table 1: Optimization of Etherification Conditions
Base Solvent Temperature (°C) Yield (%) Purity (%)
NaHCO₃ Acetone 0–5 78 99.1
K₂CO₃ DMF 25 72 98.5
NaH THF -10 85 99.3

Catalytic Oxidation of Alcohol Precursors

Synthesis of 2-(4-Ethylphenoxy)ethanol

A two-step oxidation pathway starts with 2-(4-ethylphenoxy)ethanol , synthesized via nucleophilic substitution:
$$
\text{4-Ethylphenol} + \text{ClCH₂CH₂OH} \xrightarrow{\text{NaOH, H₂O}} \text{2-(4-Ethylphenoxy)ethanol} \,
$$
Yields exceed 90% under reflux conditions.

TEMPO-Mediated Oxidation

The alcohol is oxidized to the carboxylic acid using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite (NaClO):
$$
\text{2-(4-Ethylphenoxy)ethanol} \xrightarrow{\text{TEMPO, NaClO, NaBr}} \text{this compound} \,
$$
This method achieves 88% yield with 99.3% purity, avoiding harsh acidic conditions.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling 4-ethylphenol and chloroacetic acid with K₂CO₃ reduces waste:
$$
\text{4-Ethylphenol} + \text{ClCH₂CO₂H} \xrightarrow{\text{Mechanical milling}} \text{Product} \,
$$
Yields of 68% are reported, though scalability remains challenging.

Continuous Flow Reactor Systems

Microreactors enhance mixing and heat transfer for the alkylation-etherification sequence. Using HBF₄·SiO₂ as a heterogeneous catalyst:
$$
\text{Residence time: 10 min} \quad \text{Yield: 92%} \,
$$
This method reduces reaction time from hours to minutes.

Industrial-Scale Purification Strategies

Crystallization Techniques

Recrystallization from ethyl acetate/hexane (1:3 v/v) removes unreacted starting materials, achieving 99.5% purity.

Chromatographic Methods

Flash chromatography on silica gel (eluent: ethyl acetate/hexane gradient) resolves by-products like 4-ethylphenoxy diesters .

Comparative Analysis of Methods

Table 2: Method Efficiency and Scalability
Method Yield (%) Purity (%) Scalability Cost ($/kg)
Alkylation-Etherification 78–85 98.5–99.3 High 120–150
TEMPO Oxidation 88 99.3 Moderate 200–220
Mechanochemical 68 97.0 Low 90–110

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Ethylphenyl)ethoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Signal WordWarning
Hazard StatementsH315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation

Medicinal Chemistry

2-[2-(4-Ethylphenyl)ethoxy]acetic acid has shown promise as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity. For instance, it can be utilized in the development of anti-inflammatory agents and analgesics. The compound's ability to act as an acylating agent makes it suitable for introducing functional groups into peptides and proteins, which is crucial for drug development.

Case Study: Acylation Reactions

In a study published in Nature Communications, researchers demonstrated that phenyl esters, including derivatives of this compound, could be effectively used for selective N-terminal acylation of peptides . This method enhances the functionalization of proteins, allowing for better targeting in therapeutic applications.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its ethoxy group can participate in nucleophilic substitution reactions, leading to the formation of more complex molecules.

Data Table: Synthesis Pathways

Reaction TypeExample ReactionYield (%)
Nucleophilic SubstitutionEthoxy group substitution with halides85
EsterificationReaction with alcohols to form esters90
AcylationAcylation of amines using this compound75

Biochemical Applications

In biochemistry, this compound can be utilized to study enzyme mechanisms and protein interactions due to its ability to modify protein structures selectively.

Case Study: Enzyme Inhibition

Research has indicated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases like diabetes and cancer .

Agrochemical Research

The compound has potential applications in agrochemicals as a herbicide or pesticide due to its structural similarity to known active agents. Studies are ongoing to evaluate its efficacy and safety in agricultural settings.

Data Table: Herbicidal Activity

CompoundTarget Weed SpeciesEfficacy (%)
This compoundCommon Ragweed70
Crabgrass65

Mechanism of Action

The mechanism of action of 2-[2-(4-Ethylphenyl)ethoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[2-(4-Ethylphenyl)ethoxy]acetic acid with structurally related compounds, emphasizing substituent variations, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Characteristics/Applications Evidence ID
This compound 4-Ethylphenyl C₁₂H₁₆O₃ 208.25 g/mol Hydrophobic ethyl group enhances lipophilicity; potential intermediate for pharmaceuticals. N/A (Target)
2-[2-(4-Bromophenyl)ethoxy]acetic acid 4-Bromophenyl C₁₀H₁₁BrO₃ 259.10 g/mol Bromine substituent increases molecular weight and polarizability; used in synthetic chemistry.
2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid Piperazinyl-chlorophenyl group C₂₈H₂₈ClN₂O₃ 485.99 g/mol Cetirizine impurity; demonstrates role in antihistamine drug degradation pathways.
2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid 2-Methoxyethanesulfonyl C₁₁H₁₄O₅S 258.30 g/mol Sulfonyl group enhances acidity; used in organic synthesis and life science research.
2-{4-[(5-Ethylthiophen-2-yl)methoxy]phenyl}acetic acid Thiophene-ethylmethoxy C₁₅H₁₆O₃S 276.35 g/mol Thiophene moiety introduces aromatic heterocyclic properties; applications in medicinal chemistry.
Ethoxycetirizine (Impurity F) Extended ethoxy-piperazinyl C₂₃H₂₇ClN₂O₄ 454.93 g/mol Cetirizine derivative with extended ethoxy chain; studied for pharmacokinetic behavior.

Structural and Functional Insights

  • Halogen Substituents (e.g., Bromine, Chlorine): Bromine in 2-[2-(4-bromophenyl)ethoxy]acetic acid enhances molecular weight and may influence binding affinity in receptor-ligand interactions . Chlorine in cetirizine-related impurities contributes to metabolic stability in pharmaceuticals .
  • Biological Relevance :

    • Piperazinyl derivatives (e.g., cetirizine impurities) highlight the importance of the ethoxy-acetic acid backbone in antihistamine activity. Modifications here can alter drug efficacy or generate degradation products .
    • The thiophene-based analog () demonstrates how heterocyclic groups expand applications in targeting enzymes or receptors in drug discovery.

Biological Activity

2-[2-(4-Ethylphenyl)ethoxy]acetic acid, also known as ethylphenyl ether acetic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.25 g/mol
  • CAS Number : 4022163

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 20 to 100 µg/mL, demonstrating their potential as antibacterial agents .

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli25
Compound BS. aureus50
This compoundP. aeruginosaTBD

2. Anticancer Activity

The anticancer properties of related compounds have been explored extensively. For example, studies show that certain derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values for these compounds often fall within the range of 10 to 30 µM, indicating moderate potency against cancer cells .

Cancer Cell LineIC50 (µM)
MCF-715
HCT11620

3. Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Some studies suggest that compounds with similar structures to this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially offering therapeutic benefits in inflammatory conditions .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : They could interact with various receptors, influencing cellular responses and gene expression.
  • Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties, reducing oxidative stress and associated cellular damage.

Case Studies

  • Antibacterial Study : A recent study evaluated the antibacterial efficacy of a series of ethoxy-acetic acid derivatives against common pathogens. The results indicated that modifications in the ethoxy group significantly influenced antibacterial activity, with some compounds outperforming standard antibiotics .
  • Anticancer Research : In vitro studies on MCF-7 cells treated with derivatives showed a decrease in cell viability and induction of apoptosis at specific concentrations, suggesting potential for development into therapeutic agents for breast cancer .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-[2-(4-Ethylphenyl)ethoxy]acetic acid?

  • Methodological Answer : Utilize a combination of High-Performance Liquid Chromatography (HPLC) to assess purity (>98%), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, and Mass Spectrometry (MS) for molecular weight verification. Cross-validation with infrared (IR) spectroscopy can further confirm functional groups like the ethoxy and acetic acid moieties .

Q. What safety protocols should be followed during laboratory handling of this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis or handling in powdered form to prevent inhalation .
  • Waste Disposal : Segregate chemical waste in designated containers for incineration or neutralization by licensed facilities. Avoid aqueous disposal due to potential environmental persistence .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Step 1 : Start with 4-ethylphenol as the precursor. React with ethylene glycol under acidic catalysis (e.g., H₂SO₄) to form 2-(4-ethylphenoxy)ethanol.
  • Step 2 : Perform a Williamson ether synthesis with chloroacetic acid in alkaline conditions (NaOH) to introduce the acetic acid moiety.
  • Key Parameters : Monitor reaction temperature (60–80°C) and pH (9–10) to minimize side products like esterification or dimerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Controlled Replication : Standardize experimental conditions (e.g., solvent polarity, pH, temperature) to isolate environmental impacts on bioactivity .
  • Mechanistic Studies : Use in vitro assays (e.g., enzyme inhibition kinetics) to identify target interactions. Compare results with computational models (e.g., molecular docking) to validate binding affinities .

Q. What strategies are effective for studying the environmental stability and degradation pathways of this compound?

  • Methodological Answer :

  • Stability Testing : Expose the compound to simulated environmental conditions (UV light, microbial activity) and analyze degradation products via LC-MS/MS.
  • Metabolite Identification : Track ethoxy group cleavage (yielding 4-ethylphenol) and acetic acid oxidation using isotopic labeling (¹⁴C) to map pathways .

Q. How can structural modifications enhance the compound’s efficacy in enzyme-targeted studies?

  • Methodological Answer :

  • Functional Group Substitution : Replace the ethyl group on the phenyl ring with electron-withdrawing groups (e.g., -CF₃) to alter electronic effects and improve binding to hydrophobic enzyme pockets.
  • Ether Linkage Optimization : Shorten or lengthen the ethoxy chain to modulate steric effects and solubility .

Q. What experimental designs are suitable for investigating its role as a metabolic biomarker?

  • Methodological Answer :

  • In Vivo Models : Administer the compound to model organisms (e.g., rodents) and collect biofluids (urine, plasma) for metabolomic profiling via untargeted LC-HRMS.
  • Correlative Analysis : Use multivariate statistics (PCA, OPLS-DA) to link compound levels to specific metabolic perturbations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.